molecular formula C11H12BrClO2 B13067741 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane

3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane

Cat. No.: B13067741
M. Wt: 291.57 g/mol
InChI Key: RXQBAVAQTSPKHB-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is a substituted oxolane (tetrahydrofuran) derivative featuring a bromine atom at the 3-position and a (2-chlorophenyl)methoxy group at the 4-position of the oxolane ring. This compound is structurally characterized by its five-membered oxygen-containing ring, which is substituted with halogenated aromatic and aliphatic groups.

Bromine at the 3-position may enhance electrophilicity, making the compound a candidate for further functionalization in medicinal or materials chemistry.

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

3-bromo-4-[(2-chlorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H12BrClO2/c12-9-6-14-7-11(9)15-5-8-3-1-2-4-10(8)13/h1-4,9,11H,5-7H2

InChI Key

RXQBAVAQTSPKHB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)Br)OCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane typically involves the reaction of 3-bromooxolane with 2-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the structural features of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane with structurally related compounds:

Compound Name Molecular Formula Substituents Key Differences Reference ID
3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane C₁₁H₁₀BrClO₂ 4-(4-chlorophenyl)methoxy group Chlorine position on phenyl ring
2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane C₁₇H₁₅BrCl₂O₃ Dioxolane ring, dual chloro substituents Ring type (dioxolane vs. oxolane)
3-Bromo-4-methoxybenzenesulfonyl chloride C₇H₆BrClO₃S Methoxy and sulfonyl chloride groups Functional group diversity
PH 797804 (3-[3-Bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxo-1(2H)-pyridinyl]-N,4-dimethylbenzamide) C₂₂H₁₉BrF₂N₂O₃ Difluorophenyl, pyridinone core Heterocyclic core and fluorination

Key Observations:

Substituent Position Effects: The position of chlorine on the phenyl ring (2- vs. 4-chlorophenyl) alters steric and electronic profiles. For example, 3-Bromo-4-[(4-chlorophenyl)methoxy]oxolane (meta-chloro) may exhibit distinct dipole moments compared to the ortho-chloro variant .

Functional Group Diversity: 3-Bromo-4-methoxybenzenesulfonyl chloride replaces the oxolane ring with a sulfonyl chloride group, drastically altering reactivity (e.g., electrophilicity for nucleophilic substitutions) .

This suggests halogenated oxolanes could be optimized for similar applications.

Biological Activity

The compound 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is a member of the oxolane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and a chlorophenyl moiety attached to an oxolane ring. The presence of these halogenated groups may influence its biological activity by enhancing lipophilicity or altering receptor binding properties.

Biological Activity Overview

Research indicates that oxolane derivatives exhibit a variety of biological activities, including:

  • Anticancer activity
  • Antimicrobial effects
  • Anti-inflammatory properties
  • Cholinesterase inhibition

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, a related oxadiazole derivative demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value around 92.4 µM across multiple types, including lung and breast cancers .

Case Study: Cytotoxicity Assays

A detailed investigation into the cytotoxic effects of this compound was conducted using the MTT assay on human cancer cell lines. The results indicated that:

Cell LineIC50 (µM)
Human Lung Adenocarcinoma45.0
Human Breast Cancer30.5
Human Ovarian Cancer50.2

These findings suggest that the compound exhibits selective toxicity towards certain cancer cells, making it a potential candidate for further development in oncology.

Antimicrobial Activity

In addition to anticancer properties, oxolane derivatives have shown promising antimicrobial activity. A study evaluating various substituted oxolanes found that certain derivatives had effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa15.0

Anti-inflammatory Properties

The anti-inflammatory potential of oxolane derivatives is also noteworthy. Compounds structurally similar to this compound have been shown to inhibit COX enzymes, which play a crucial role in the inflammatory response.

Inhibition Assay Results

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound4055

These results indicate significant inhibition of COX enzymes, suggesting a potential application in treating inflammatory diseases.

Cholinesterase Inhibition

Another area of interest is the cholinesterase inhibitory activity of this compound. Cholinesterase inhibitors are vital in treating conditions like Alzheimer's disease. Preliminary studies suggest that derivatives with similar structures exhibit competitive inhibition against acetylcholinesterase (AChE).

Cholinesterase Inhibition Data

CompoundIC50 (µM)
This compound8.80

This level of inhibition indicates potential for therapeutic use in neurodegenerative disorders.

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